

A Comparative Guide to FAP-Targeted Radiopharmaceuticals: 3BP-3940 and Other Investigational Agents

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Compound of Interest

Compound Name: 3BP-3940

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Fibroblast Activation Protein (FAP), a cell-surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, has emerged as a promising target for cancer diagnosis and therapy. This has led to the development of several FAP inhibitors (FAPis) for theranostic applications, where they are labeled with radionuclides for both imaging and targeted radiotherapy. This guide provides a comparative overview of the clinical data available for **3BP-3940**, a potent and selective FAP-targeting peptide, and other notable FAPis in clinical development, including FAPI-46 and FAP-2286.

Overview of Compared FAP Inhibitors

3BP-3940 is a highly potent and selective peptide inhibitor of FAP designed for prolonged tumor retention and low uptake in healthy tissues.[1][2] It is being investigated as a theranostic agent, labeled with Gallium-68 (Ga-68) for PET imaging and with therapeutic radionuclides such as Lutetium-177 (Lu-177), Actinium-225 (Ac-225), or Yttrium-90 (Y-90) for radioligand therapy.[3]

FAPI-46 is another widely studied FAP inhibitor that has been evaluated in numerous clinical trials for PET imaging with Ga-68. More recently, it has been investigated as a therapeutic agent labeled with Y-90.

FAP-2286 is a FAP-targeting peptide-targeted radionuclide therapy (PTRT) candidate that has shown high tumor uptake and retention in preclinical models.^[4] It is currently being evaluated in the Phase 1/2 LuMIERE clinical trial when labeled with Lu-177.^{[1][2][5]}

Quantitative Data Comparison

The following tables summarize the available clinical trial data for **3BP-3940**, FAPI-46, and FAP-2286. It is important to note that this data is from separate, non-head-to-head trials with different patient populations and methodologies.

Table 1: Efficacy of FAP-Targeted Radioligand Therapies

FAP Inhibitor	Trial Design	No. of Patients	Cancer Types	Key Efficacy Results
$[^{177}\text{Lu}/^{225}\text{Ac}/^{90}\text{Y}]3\text{BP-3940}$	Retrospective analysis	88	21 distinct malignancies (including pancreatic, breast, lung)	After 2 cycles (n=33): CR: 3.0%, PR: 51.5%, SD: 15.2%, PD: 30.3%Best overall response (n=51): ORR: 66.7%, DCR: 80.4%Median OS: 7.5 months[6]
$[^{225}\text{Ac}]3\text{BP-3940}$	Retrospective analysis	9	Metastatic breast cancer	Evaluable for response (n=5): PR: 2, SD: 1, PD: 2Median survival for deceased patients (n=7): 6 months[7]
$[^{90}\text{Y}]\text{FAPI-46}$	Retrospective analysis	21	Advanced sarcoma, pancreatic, prostate, gastric cancer	Disease Control Rate (RECIST): 38% (8/21)1 PR and 7 SD[8][9]
$[^{177}\text{Lu}]\text{FAP-2286}$	Phase 1/2 LuMIERE (NCT04939610) - Preliminary data	11	Advanced/metastatic solid tumors	1 confirmed PR, 1 SD[1][2]

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, ORR: Objective Response Rate, DCR: Disease Control Rate, OS: Overall Survival.

Table 2: Safety Profile of FAP-Targeted Radioligand Therapies

FAP Inhibitor	Key Adverse Events (Grade ≥3)
[¹⁷⁷ Lu/ ²²⁵ Ac/ ⁹⁰ Y]3BP-3940	Generally well-tolerated with no serious adverse effects reported in one study.[6] In another study with 225Ac-3BP-3940, grade 1 nausea/emesis and lupus nephritis flare pain were noted.[7]
[⁹⁰ Y]FAP-46	Thrombocytopenia (n=6) and anemia (n=6) were the most prevalent Grade 3 or 4 adverse events in a cohort of 21 patients.[9]
[¹⁷⁷ Lu]FAP-2286	Manageable safety profile with primarily grade 1 and 2 TEAEs. One instance of grade 4 lymphopenia was reported as a dose-limiting toxicity. No serious AEs, treatment discontinuations, or deaths related to the drug were observed in the initial cohort.[1][2]

TEAEs: Treatment-Emergent Adverse Events.

Experimental Protocols

3BP-3940 First-in-Human Experience

This was a retrospective analysis of patients with advanced metastatic solid cancers who had exhausted conventional treatment options.

- Patient Selection: Patients with various advanced solid tumors showing uptake on a pre-therapeutic Ga-68-**3BP-3940** PET/CT scan.
- Treatment: Patients received [¹⁷⁷Lu]Lu-**3BP-3940**, [⁹⁰Y]Y-**3BP-3940**, or [²²⁵Ac]Ac-**3BP-3940**, either as monotherapy or in tandem.

- Response Evaluation: Treatment response was evaluated using RECIST and EORTC criteria based on imaging. Overall survival was calculated from the start of the FAP-targeted radiopharmaceutical therapy.[\[10\]](#)
- Toxicity Assessment: Adverse events were graded according to CTCAE v.5.0.[\[10\]](#)

[⁹⁰Y]FAPI-46 in Advanced Sarcoma and Other Cancers

This was a retrospective analysis of patients with progressive metastatic malignancies.

- Patient Selection: Patients with high FAP expression (SUVmax ≥ 10 in >50% of tumors) on a pre-therapeutic PET scan who had exhausted approved therapies.
- Treatment: Up to four cycles of [⁹⁰Y]FAPI-46 radioligand therapy were administered.
- Response Evaluation: The primary endpoint was RECIST response after therapy. Secondary endpoints included PET response (PERCIST), overall survival, dosimetry, and safety.[\[9\]](#)

LuMIERE Trial of [¹⁷⁷Lu]FAP-2286 (NCT04939610)

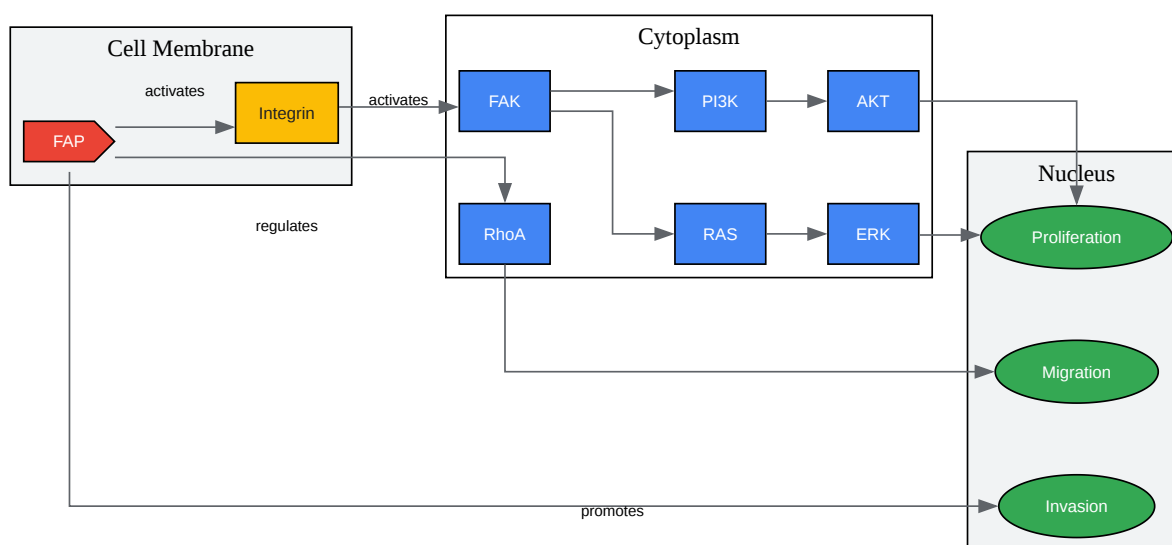
This is an ongoing Phase 1/2, multicenter, open-label, non-randomized study.[\[5\]](#)

- Patient Selection: Adult patients with advanced or metastatic solid tumors with measurable disease (per RECIST v1.1) and FAP expression confirmed by Ga-68-FAP-2286 imaging.[\[11\]](#)
- Phase 1 Objective: To evaluate the safety and establish the recommended Phase 2 dose of [¹⁷⁷Lu]Lu-FAP-2286 monotherapy.[\[5\]](#)
- Phase 2 Objective: To evaluate the safety and efficacy of [¹⁷⁷Lu]Lu-FAP-2286 as monotherapy in specific cancer types and in combination with chemotherapy.[\[5\]](#)
- Assessments: Safety, pharmacokinetics, dosimetry, and preliminary anti-tumor activity are being evaluated.[\[11\]](#)

Signaling Pathways and Experimental Workflows

FAP Signaling Pathway in Cancer

Fibroblast Activation Protein influences several signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key pathways affected by FAP. FAP can directly impact the extracellular matrix and also regulate intracellular signaling cascades such as PI3K/AKT and Ras-ERK.[12]

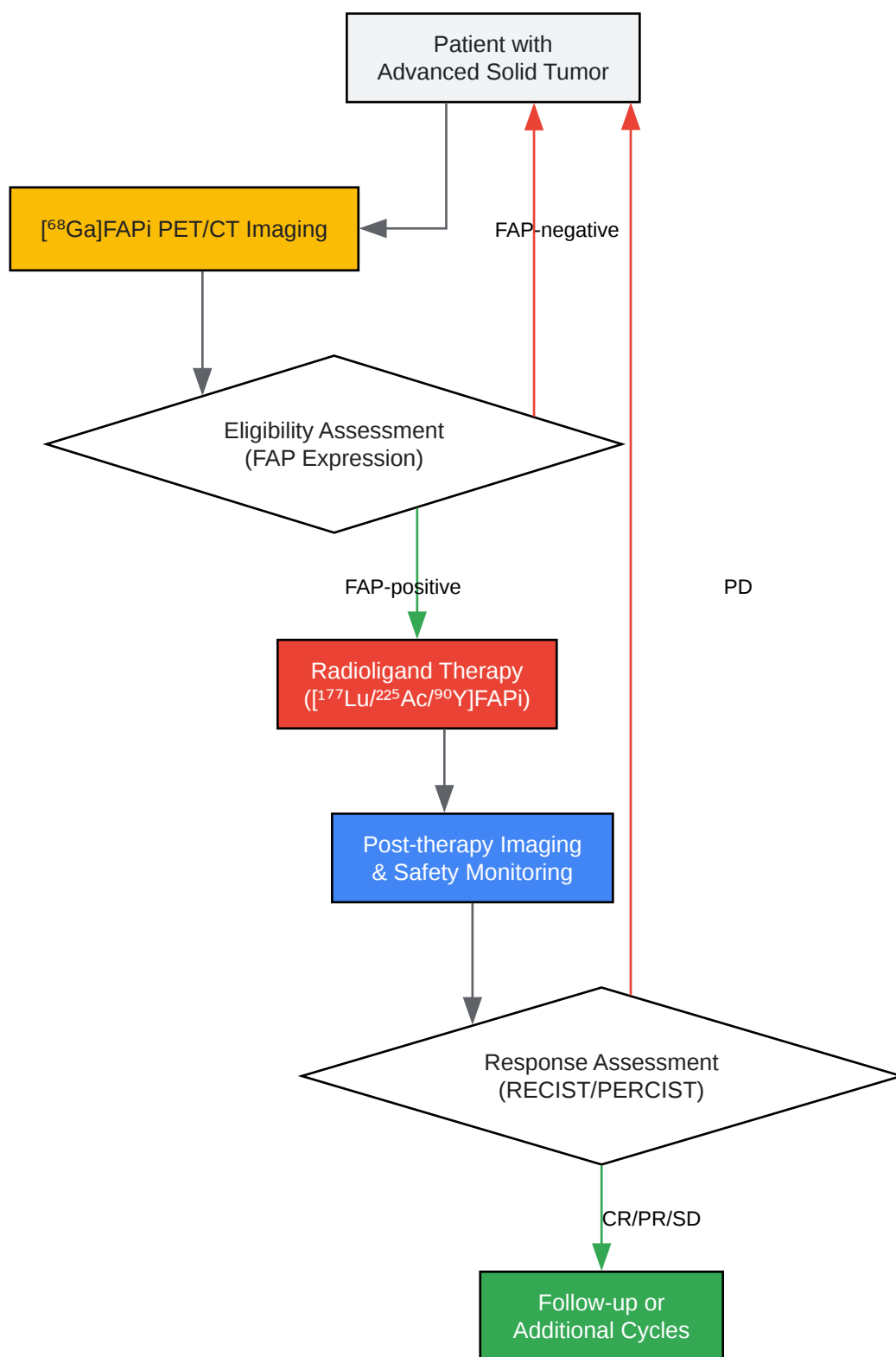


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Caption: Simplified FAP signaling pathway in cancer.

General Experimental Workflow for FAP-Targeted Theranostics

The following diagram outlines a typical workflow for patients undergoing FAP-targeted imaging and therapy.



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Caption: General workflow for FAP-targeted theranostics.

Conclusion

3BP-3940, FAPI-46, and FAP-2286 are all promising FAP-targeted agents with the potential to significantly impact the diagnosis and treatment of a wide range of solid tumors. Preliminary clinical data for **3BP-3940** suggests a favorable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. FAPI-46 has shown utility in both imaging and therapy, with demonstrated disease control in some advanced cancers. FAP-2286 is in the early stages of clinical evaluation, with initial results indicating a manageable safety profile and signs of efficacy.

It is crucial to emphasize that the presented data is from separate studies, and direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal use of each of these FAP inhibitors will emerge. Researchers and clinicians should continue to monitor the progress of these and other FAP-targeted radiopharmaceuticals as they advance through clinical development.

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